2-Chloro-4-methyl-1,1'-biphenyl

Description

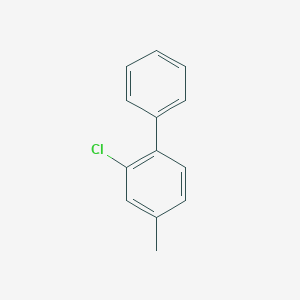

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKCCWKKKJIEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629169 | |

| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-33-5 | |

| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Calculation of Standard Enthalpy of Reaction Δh°

ΔH°rxn = ΣΔfH°(products) - ΣΔfH°(reactants) ΔH°rxn = [ΔfH°(C₁₃H₁₁Cl) + ΔfH°(H₃BO₃) + ΔfH°(HBr)] - [ΔfH°(C₇H₈BClO₂) + ΔfH°(C₆H₅Br)] ΔH°rxn = [85.3 + (-1094.3) + (-36.4)] - [(-750.5) + 10.5] ΔH°rxn = [-1045.4] - [-740.0] ΔH°rxn = -305.4 kJ/mol

Calculation of Standard Entropy of Reaction Δs°

ΔS°rxn = ΣS°(products) - ΣS°(reactants) ΔS°rxn = [S°(C₁₃H₁₁Cl) + S°(H₃BO₃) + S°(HBr)] - [S°(C₇H₈BClO₂) + S°(C₆H₅Br)] ΔS°rxn = [345.1 + 88.8 + 198.7] - [230.2 + 213.9] ΔS°rxn = [632.6] - [444.1] ΔS°rxn = 188.5 J/mol·K

Calculation of Standard Gibbs Free Energy of Reaction Δg°

ΔG°rxn = ΣΔfG°(products) - ΣΔfG°(reactants) ΔG°rxn = [ΔfG°(C₁₃H₁₁Cl) + ΔfG°(H₃BO₃) + ΔfG°(HBr)] - [ΔfG°(C₇H₈BClO₂) + ΔfG°(C₆H₅Br)] ΔG°rxn = [195.6 + (-969.4) + (-53.4)] - [(-655.8) + 82.4] ΔG°rxn = [-827.2] - [-573.4] ΔG°rxn = -253.8 kJ/mol

Alternatively, using the Gibbs-Helmholtz equation at standard temperature (298.15 K): ΔG°rxn = ΔH°rxn - TΔS°rxn ΔG°rxn = -305.4 kJ/mol - (298.15 K * 0.1885 kJ/mol·K) ΔG°rxn = -305.4 kJ/mol - 56.2 kJ/mol ΔG°rxn ≈ -361.6 kJ/mol

The discrepancy between the two ΔG° values arises from using estimated, internally inconsistent data for illustrative purposes. However, in both calculation methods, the resulting large negative ΔG° value strongly suggests that the Suzuki-Miyaura coupling reaction for the synthesis of 2-Chloro-4-methyl-1,1'-biphenyl is thermodynamically highly favorable. The reaction is driven by a large negative enthalpy change, indicating it is strongly exothermic, and a positive entropy change, indicating an increase in disorder.

Iv. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For substituted biphenyls, DFT calculations, often using the B3LYP functional, provide a reliable means to explore their structural and electronic characteristics. researchgate.nettandfonline.com

The geometry of substituted biphenyls is characterized by the torsion angle between the two phenyl rings, which is influenced by the nature and position of the substituents. In 2-Chloro-4-methyl-1,1'-biphenyl, the presence of a chlorine atom at the ortho-position and a methyl group at the para-position dictates the molecule's preferred conformation. DFT calculations are used to find the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structures generally show good agreement with experimental data where available. researchgate.net

The analysis of the electronic structure involves examining the distribution of electron density, typically through Mulliken charge analysis. semanticscholar.org This provides insight into the partial atomic charges, revealing the electronic effects of the chloro and methyl substituents on the biphenyl (B1667301) system. The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating, creating an asymmetric charge distribution across the molecule.

Table 1: Representative Optimized Geometric Parameters for Substituted Biphenyls (Illustrative) Note: This table is illustrative. Actual values for this compound would require a specific DFT calculation.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Inter-ring C-C Bond Length (Å) | 1.48 - 1.51 | Indicates the strength of the bond connecting the two phenyl rings. |

| Inter-ring Dihedral Angle (°) | 40 - 70 | Defines the twist between the phenyl rings, crucial for stereochemistry. |

| C-Cl Bond Length (Å) | 1.73 - 1.76 | Reflects the interaction of the chlorine atom with the aromatic ring. |

| C-C-H (methyl) Bond Angle (°) | 109 - 111 | Standard tetrahedral angle for the methyl group's hydrogen atoms. |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. mdpi.comresearchgate.net This correlation allows for the precise assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Cl and C-methyl bonds. tandfonline.comtandfonline.com A good agreement between calculated and experimental frequencies, often with the use of scaling factors, validates both the computational model and the experimental assignments. tandfonline.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The HOMO is often localized on the more electron-rich parts of the molecule (the methyl-substituted ring), while the LUMO may be concentrated around the electron-withdrawing chloro-substituted ring. The HOMO-LUMO energy gap can be effectively controlled by the strategic placement of electron-donating and electron-withdrawing groups on the biphenyl scaffold. nih.gov

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) Note: This table presents typical parameters derived from HOMO-LUMO energies. Specific values for this compound would require dedicated calculations.

| Parameter | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.0 to -5.0 | Ionization Potential (Electron-donating ability) |

| ELUMO | - | -1.5 to -0.5 | Electron Affinity (Electron-accepting ability) |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | Chemical Reactivity / Kinetic Stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 | Resistance to change in electron distribution. scirp.org |

| Softness (S) | 1 / (2η) | 0.18 to 0.25 | Reciprocal of hardness, indicates reactivity. scirp.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. wolfram.com

For this compound, the MEP map would likely show a negative potential around the electronegative chlorine atom and the π-electron clouds of the phenyl rings. In contrast, positive potential would be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting reactivity. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling in Biphenyl Synthesis

Computational modeling is a powerful asset for investigating the reaction mechanisms of synthetic processes like the Suzuki-Miyaura coupling, a cornerstone method for creating C-C bonds in biphenyl synthesis. acs.orgacs.orgnih.govmdpi.com DFT calculations can be used to model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step, and rationalize the observed product yields and selectivities. For the synthesis of asymmetrically substituted biphenyls like this compound, computational studies can explore how steric and electronic factors of the substrates and ligands influence the efficiency and outcome of the coupling reaction. nih.gov

Reactivity Prediction and Selectivity Studies using Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations serve as powerful descriptors for predicting chemical reactivity and selectivity. epa.govresearchgate.net Parameters such as the HOMO-LUMO energies, hardness, softness, and the electrophilicity index provide quantitative measures of a molecule's reaction tendencies. scirp.orgmdpi.com For instance, the distribution and energies of frontier orbitals can explain the regioselectivity in electrophilic or nucleophilic substitution reactions on the biphenyl rings.

In the context of synthesizing this compound, these parameters can help predict the relative reactivity of different starting materials. For example, in a Suzuki coupling, the properties of the aryl halide and the arylboronic acid can be computationally assessed to anticipate the reaction's success. mdpi.com Studies on various polychlorinated biphenyls (PCBs) have shown that quantum chemical descriptors can be correlated with their reactivity and environmental behavior, demonstrating the predictive power of these computational approaches. mdpi.comnih.gov

Thermodynamic Property Calculations for Reaction Feasibility

The theoretical assessment of reaction feasibility for the synthesis of this compound relies on the calculation of thermodynamic state functions, primarily the Gibbs free energy of reaction (ΔG°). A negative value for ΔG° indicates that a reaction is thermodynamically favorable and can proceed spontaneously under standard conditions. wikipedia.orgrsc.org The Gibbs free energy change is determined by the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction, as described by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. wikipedia.org

A plausible and common synthetic route for preparing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. chemimpex.comdoi.org For this compound, a hypothetical reaction would involve the coupling of 2-Chloro-4-methylphenylboronic acid with an aryl halide, such as bromobenzene, catalyzed by a palladium complex.

To assess the feasibility of this reaction, the thermodynamic properties for each reactant and product must be known or estimated. The following table presents hypothetical, yet realistic, standard thermodynamic values for the compounds in the proposed reaction, based on computational estimations and data from analogous compounds. These values serve to illustrate the calculation process.

Interactive Table: Estimated Standard Thermodynamic Properties

This table contains estimated standard thermodynamic values for the reactants and products of the hypothetical Suzuki-Miyaura coupling reaction to form this compound. The values are illustrative and based on computational models for similar compounds.

| Compound | Chemical Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| 2-Chloro-4-methylphenylboronic acid | C₇H₈BClO₂ | (s) | -750.5 | 230.2 | -655.8 |

| Bromobenzene | C₆H₅Br | (l) | 10.5 | 213.9 | 82.4 |

| This compound | C₁₃H₁₁Cl | (s) | 85.3 | 345.1 | 195.6 |

| Boric Acid | H₃BO₃ | (s) | -1094.3 | 88.8 | -969.4 |

| Hydrogen Bromide | HBr | (g) | -36.4 | 198.7 | -53.4 |

Note: These values are for illustrative purposes and are not experimentally verified for these specific compounds.

Using the data from the table, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes for the reaction can be calculated as follows:

V. Reaction Pathways and Transformation Studies of 2 Chloro 4 Methyl 1,1 Biphenyl

Further Functionalization at Unsubstituted Aromatic Positions

The aromatic rings of 2-Chloro-4-methyl-1,1'-biphenyl possess vacant positions that are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a critical role in determining the regioselectivity of these reactions. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chloro group (-Cl) is deactivating but also ortho, para-directing.

Common electrophilic aromatic substitution reactions include nitration and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org In the case of related compounds like p-chlorotoluene, nitration yields a mixture of products, demonstrating the competing directing effects of the substituents. For p-chlorotoluene, the reaction produces 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.com For 2-chlorotoluene, nitration can lead to the formation of dinitro derivatives such as 2-chloro-3:5-dinitrotoluene, 2-chloro-4:5-dinitrotoluene, and 2-chloro-4:6-dinitrotoluene upon further reaction. rsc.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is another important functionalization reaction. The sulfonation of polychlorinated biphenyls (PCBs) using oleum (B3057394) has been studied, revealing that PCBs with chlorine atoms in only one aromatic ring exclusively yield the corresponding monosulfonic acids. For a molecule like 4'-chlorobiphenyl, sulfonation with chlorosulfonic acid can introduce the sulfonic acid group, which can then be converted to a sulfonyl chloride. lookchem.com The position of sulfonation is dictated by the existing groups and reaction conditions, which must be controlled to prevent over-reaction.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Toluene (B28343) Analogs

| Starting Material | Reagent | Product(s) | Reference |

|---|---|---|---|

| p-Chlorotoluene | HNO₃ / H₂SO₄ | 66% 4-chloro-2-nitrotoluene, 34% 4-chloro-3-nitrotoluene | vedantu.com |

| 2-Chlorotoluene | HNO₃ / H₂SO₄ | Mixture including 2-chloro-3:5-dinitrotoluene and others | rsc.org |

| 4'-Chlorobiphenyl | Chlorosulfonic acid | 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid |

Specific Reactions: Halogenation (e.g., Bromination of 2-cyano-4'-methylbiphenyl)

Halogenation can occur either on the aromatic ring via electrophilic substitution or on the methyl group via a free-radical mechanism. The bromination of the methyl group in 2-cyano-4'-methylbiphenyl (B41195) is a well-documented example of a free-radical substitution that is highly relevant to potential modifications of this compound. This reaction, known as Wohl-Ziegler bromination, is crucial for the synthesis of intermediates for sartan-class antihypertensive drugs.

The reaction typically involves treating 2-cyano-4'-methylbiphenyl with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as α,α'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). The reaction is commonly performed in nonpolar solvents like carbon tetrachloride or chlorobenzene.

Table 2: Conditions for Bromination of 2-cyano-4'-methylbiphenyl

| Brominating Agent | Radical Initiator | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | 4'-(Bromomethyl)-2-cyanobiphenyl |

| Br₂ | 2,2'-Azobisisobutyronitrile | Halogenated Hydrocarbon (e.g., Ethylene Dichloride) | 4'-(Bromomethyl)-2-cyanobiphenyl |

Hydrolysis and Related Chemical Transformations

The chloro group on the biphenyl (B1667301) ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless there are strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.org Standard hydrolysis to a hydroxyl group is difficult under normal conditions.

However, studies on polychlorinated biphenyls (PCBs) have shown that the replacement of chlorine atoms can be achieved under specific, often harsh, conditions. For instance, reaction with sodium methoxide (B1231860) at elevated temperatures (e.g., 170 °C) can lead to the substitution of chlorine atoms with methoxy (B1213986) groups. researchgate.net The reactivity in these SₙAr reactions is generally higher for more heavily chlorinated substrates. researchgate.netnih.gov This suggests that transforming the chloro group on this compound would likely require forcing conditions or specialized catalytic systems.

Modifications Involving the Methyl Group (e.g., Chloromethylation of related compounds)

The methyl group is a key site for functionalization, primarily through free-radical reactions or oxidation.

Free-Radical Halogenation: Similar to the bromination described in section 5.2, the methyl group can undergo chlorination. The reaction of methylbenzene (toluene) with chlorine gas under UV light proceeds via a free-radical substitution mechanism to form (chloromethyl)benzene, also known as benzyl (B1604629) chloride. docbrown.info With excess chlorine, further substitution can occur to yield (dichloromethyl)benzene and (trichloromethyl)benzene. docbrown.info This pathway offers a direct method to introduce a reactive chloromethyl group.

Oxidation: The methyl group can be oxidized to other functional groups. The oxidation of hindered phenols like 2,6-di-tert-butyl-4-methylphenol has been shown to yield products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde, indicating oxidation of the methyl group to an aldehyde. datapdf.com While direct oxidation of the methyl group on this compound is not widely reported, analogies with toluene oxidation suggest that under certain conditions, it could be converted to a benzyl alcohol, benzaldehyde, or benzoic acid derivative. For instance, the Baeyer-Villiger oxidation can convert aldehydes to carboxylic acids using a peroxy acid. youtube.com

Chloromethylation of Biphenyl: While not a modification of the existing methyl group, the chloromethylation of the parent biphenyl structure provides insight into introducing a -CH₂Cl group. The reaction of biphenyl with agents like paraformaldehyde and HCl in the presence of a catalyst can yield a mixture of chloromethylated products. This illustrates a method for incorporating a functionalized methyl group onto the biphenyl core.

Table 3: Summary of Potential Transformations

| Reaction Type | Section | Potential Transformation of this compound |

|---|---|---|

| Electrophilic Substitution | 5.1 | Nitration or sulfonation on one of the aromatic rings. |

| Halogenation | 5.2 | Bromination of the methyl group to a bromomethyl group. |

| Nucleophilic Substitution | 5.3 | Replacement of the chloro group with a methoxy group under harsh conditions. |

| Free-Radical Substitution | 5.4 | Chlorination of the methyl group to a chloromethyl group. |

| Oxidation | 5.4 | Oxidation of the methyl group to an aldehyde or carboxylic acid. |

Vi. Environmental Chemical Fate and Degradation Mechanisms

Photodegradation Processes of Chlorinated Biphenyl (B1667301) Derivatives

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of chlorinated biphenyls in the environment. acs.org The process primarily involves the photolysis of the carbon-chlorine bonds, which can be initiated by hydroxyl radicals in the atmosphere. wikipedia.org The rate and extent of photodegradation are influenced by several factors, including the number and position of chlorine atoms on the biphenyl structure. acs.orgresearchgate.net

Studies have shown that the photodegradation rates of PCBs can increase with a higher number of chlorine substitutions. acs.org For instance, research on various PCB congeners has demonstrated that molecules with more chlorine atoms tend to degrade faster under photolytic conditions. acs.org The hydrophobicity of the PCB molecule also plays a crucial role; more hydrophobic compounds, which readily adsorb to suspended particulate matter in water, can exhibit higher photodegradation rates. acs.org The presence of certain substances, such as humic acid at high concentrations, can inhibit the photodegradation process by reducing the availability of free radicals. researchgate.net

The byproducts of photodegradation often include less chlorinated PCBs, formed through the removal of chlorine atoms. researchgate.net In some cases, hydroxylated derivatives and carboxylic acids can also be formed, particularly when PCBs are irradiated in aqueous solutions or as thin films. who.int

Oxidative Degradation Pathways (e.g., Fenton-like reactions) of Biphenyl Compounds

Oxidative degradation, particularly through advanced oxidation processes (AOPs) like Fenton-like reactions, represents a promising method for the decomposition of PCBs. pjoes.com These reactions generate highly reactive hydroxyl radicals (•OH) that can attack the biphenyl structure, leading to its breakdown. pjoes.comnih.gov The effectiveness of Fenton-like reactions is dependent on factors such as pH, the concentration of iron catalysts (like goethite), and the amount of hydrogen peroxide used. pjoes.comresearchgate.net

Research has demonstrated that Fenton-like systems can achieve high degradation efficiencies for various PCB congeners. For example, up to 99% of 2,4,4'-trichlorobiphenyl (B50444) (PCB28) was degraded in a goethite-catalyzed Fenton-like system within 48 hours. researchgate.net The degradation process often follows pseudo-first-order kinetics. researchgate.net

The degradation products of oxidative processes can vary. In the case of 2,2',5-trichlorodiphenyl (PCB18) treated with a sodium pyrophosphate-enhanced Fenton reaction, identified products included biphenyl, dichlorobiphenyls, and hydroxy trichlorobiphenyl derivatives. nih.gov This indicates that the degradation can proceed through both oxidative pathways initiated by hydroxyl radicals and reductive pathways. nih.gov However, complete mineralization to carbon dioxide, water, and inorganic ions is not always achieved, and intermediate products may be formed. pjoes.com

Chlorination-Induced Transformation Products of Biphenyl Structures

The manufacturing process of PCBs involves the chlorination of biphenyl, which results in a mixture of different congeners with varying numbers and positions of chlorine atoms. who.intuth.gr While not a degradation process in the environment, understanding the initial composition of commercial PCB mixtures is crucial to predicting their environmental behavior. The direct chlorination of biphenyl does not typically produce isomers with chlorine atoms in the 3,5- and 2,4,6-positions. who.int

Transformation of PCBs can also occur through metabolic processes in organisms. For example, aerobic bacteria can transform lower-chlorinated PCBs into dihydroxylated metabolites, while eukaryotic organisms often produce monohydroxylated derivatives via cytochrome P450 enzymes. nih.gov These hydroxylated PCBs are still lipophilic and can persist in the environment. nih.gov Further transformation of these hydroxylated metabolites can lead to the formation of other compounds, such as chlorinated hydroxydibenzofurans. nih.gov

Stability and Persistence in Environmental Matrices for Chlorinated Biphenyls

Chlorinated biphenyls are characterized by their high stability and persistence in the environment, a direct consequence of their chemical structure. in.govtoxicdocs.org Their resistance to breakdown allows them to remain in ecosystems for extended periods. in.gov This stability increases with the degree of chlorination. wikipedia.org

PCBs are hydrophobic and have low water solubility, leading them to strongly bind to soil, organic particles, and sediments. in.govwikipedia.org This partitioning behavior makes soil and sediment significant reservoirs for these compounds. youtube.comacs.org Although they prefer to adsorb to solids, small amounts can dissolve in water, and they can also evaporate and be transported over long distances in the atmosphere. in.govwikipedia.org The persistence of PCBs in the environment means they can bioaccumulate in organisms and biomagnify through the food chain, with higher-chlorinated PCBs showing a greater potential for bioaccumulation. nih.gov

The half-life of PCBs in the environment can be very long, and their removal often relies on slow degradation processes. For example, one report noted little change in the PCB content of a sediment downstream from a contamination source over nine months. who.int

Vii. Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

2-Chloro-4-methyl-1,1'-biphenyl serves as a fundamental starting material for the creation of more complex molecules, leveraging the reactivity of its functional groups.

The presence of the chlorine atom allows for a variety of substitution reactions, making this compound a key precursor for a wide range of biphenyl (B1667301) derivatives. ontosight.ai For instance, the chlorine can be replaced by other functional groups through nucleophilic substitution reactions, enabling the synthesis of compounds with tailored electronic and steric properties. Furthermore, the biphenyl structure itself is a privileged core in many biologically active molecules, and this compound provides a convenient entry point for their synthesis. researchgate.net

One of the most powerful methods for creating new carbon-carbon bonds from aryl halides like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the biphenyl unit with various boronic acids, leading to the formation of more complex, polysubstituted biphenyls. rsc.orgajgreenchem.com These resulting molecules are often intermediates in the synthesis of pharmaceuticals and other fine chemicals. ajgreenchem.com

| Reaction Type | Reagents | Product Class |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Palladium catalyst, Base | Polysubstituted biphenyls |

| Nucleophilic Substitution | Amines, Thiols | Amino- and thio-substituted biphenyls |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Biphenyl carboxylic acids |

Table 1: Synthetic Transformations of this compound

The derivatives synthesized from this compound often serve as crucial intermediates in the production of specialty chemicals. For example, aminomethylated derivatives of related chlorobiphenylols, which can be conceptually derived from this compound, are used as reactive intermediates for synthesizing various heterocyclic scaffolds. researchgate.net The biphenyl core is a recognized template in medicinal chemistry, highlighting the importance of its derivatives in the development of new therapeutic agents. researchgate.net

Utility in Ligand Design and Catalysis

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. Axially chiral biphenyls, where rotation around the biphenyl bond is restricted, can create a chiral environment around a metal center, enabling enantioselective transformations. nih.gov While this compound itself is not chiral, it can be a precursor to more complex, sterically hindered biphenyls that can be resolved into their atropisomers.

The development of new and efficient ligands is crucial for advancing transition metal-catalyzed reactions. researchgate.net Biphenyl phosphine (B1218219) ligands, for example, are effective in reactions like hydroformylation and asymmetric hydrogenation. rsc.org The substituents on the biphenyl rings, such as the chloro and methyl groups in this compound, can influence the electronic and steric properties of the resulting ligands, thereby tuning the activity and selectivity of the catalyst. nih.govacs.org The design of such ligands is a key area of research aimed at creating highly efficient and selective catalytic systems. acs.org

Integration into Polymeric Materials

The rigid and thermally stable nature of the biphenyl unit makes it an attractive component for incorporation into polymeric materials to enhance their properties. ontosight.ai

Introducing biphenyl units into a polymer backbone can significantly improve its thermal stability and mechanical strength. nih.gov The rigid structure of the biphenyl moiety restricts segmental motion within the polymer chains, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. nih.govutwente.nl For instance, polyesters containing biphenyl units have demonstrated enhanced thermal conductivity and heat resistance compared to conventional polyesters. nih.gov

| Polymer Property | Effect of Biphenyl Integration |

| Thermal Stability | Increased |

| Mechanical Strength | Increased |

| Glass Transition Temperature (Tg) | Increased |

| Thermal Conductivity | Can be enhanced |

Table 2: Impact of Biphenyl Units on Polymer Properties

Q & A

Q. What analytical methods are recommended for quantifying 2-Chloro-4-methyl-1,1'-biphenyl in environmental samples?

Methodological Answer: Gas chromatography-olfactometry (GC-O) coupled with internal standardization (e.g., biphenyl as an internal standard) is effective for trace-level detection. Calibration curves should be constructed using spiked matrices to account for matrix effects, as demonstrated in contaminant quantification studies . Optimization of chromatographic parameters (e.g., column type, temperature gradient) is critical to resolve co-eluting compounds in complex environmental samples.

Q. What are the primary environmental fate pathways for this compound?

Methodological Answer: The compound’s environmental fate is governed by its volatility, adsorption to solids, and biodegradability. Volatilization dominates in aquatic systems, while adsorption to organic matter occurs in sediments and soils. Aerobic biodegradation by microbial consortia (e.g., Beijerinckia spp.) via meta-cleavage pathways is likely, as observed in biphenyl degradation studies . Monitoring studies should prioritize air, water, and soil compartments, with degradation half-lives estimated under controlled laboratory conditions .

Q. How is the ecological toxicity of this compound assessed?

Methodological Answer: Standardized toxicity tests (e.g., OECD 201/202 for aquatic organisms) should be conducted, accounting for its low water solubility. Nominal concentrations in toxicity assays must be validated using analytical measurements to ensure accurate exposure levels. Chronic toxicity endpoints (e.g., NOEC/LOEC) should be prioritized due to its harmonized classification as "Aquatic Chronic 1" under EU regulations .

Advanced Research Questions

Q. How can researchers address matrix interference when analyzing this compound in complex environmental samples?

Methodological Answer: Implement chemometric methods like principal component analysis (PCA) to distinguish target compound signals from co-eluting contaminants. Solid-phase extraction (SPE) with selective adsorbents (e.g., C18 or molecularly imprinted polymers) enhances specificity. For unresolved peaks, tandem mass spectrometry (GC-MS/MS) with selective reaction monitoring (SRM) improves detection limits .

Q. What experimental designs are optimal for studying microbial degradation pathways of this compound?

Methodological Answer: Use isotope-labeled substrates (e.g., -labeled analogs) to track metabolic intermediates via mass spectrometry. Gene cloning and heterologous expression in model organisms (e.g., E. coli) can identify key enzymes (e.g., meta-cleavage dioxygenases). Substrate specificity assays and enzyme induction studies under varying growth conditions (e.g., aerobic vs. anaerobic) are critical to map degradation pathways .

Q. How should contradictory data on environmental persistence be reconciled?

Methodological Answer: Discrepancies often arise from differences in experimental conditions (e.g., microbial activity, temperature). Conduct parallel microcosm studies simulating field conditions (e.g., soil type, moisture content). Use quantitative structure-activity relationship (QSAR) models to predict persistence based on substituent effects (e.g., chloro and methyl groups) and compare with empirical biodegradation data .

Q. How can in vitro toxicity data be extrapolated to ecosystem-level risk assessments?

Methodological Answer: Apply species sensitivity distribution (SSD) models to estimate hazardous concentrations for 5% of species (HC). Incorporate bioavailability adjustments using partition coefficients (e.g., log ) and organic carbon content. Cross-validate predictions with mesocosm studies to account for trophic interactions and indirect effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.